
(4S,5R,6R,7S,8R)-5-acetamido-4,6,7,8,9-pentahydroxy-2-oxo(113C)nonanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4S,5R,6R,7S,8R)-5-acetamido-4,6,7,8,9-pentahydroxy-2-oxo(113C)nonanoic acid, also known as N-acetylneuraminic acid, is a sialic acid derivative. Sialic acids are a family of nine-carbon sugars that play crucial roles in biological processes, including cell-cell interactions, microbial pathogenesis, and immune responses. N-acetylneuraminic acid is commonly found in glycoproteins and glycolipids on the surface of cells, particularly in the brain and other tissues.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R,6R,7S,8R)-5-acetamido-4,6,7,8,9-pentahydroxy-2-oxo(113C)nonanoic acid can be achieved through various methods. One common approach involves the enzymatic synthesis using sialyltransferases and sialic acid synthetases. For example, Neisseria meningitidis CMP-sialic acid synthetase and Pasteurella multocida α2,3-sialyltransferase can be used in the presence of magnesium chloride and cytidine triphosphate in an aqueous buffer at pH 8.5 and 37°C .
Industrial Production Methods
Industrial production of N-acetylneuraminic acid typically involves microbial fermentation using genetically engineered bacteria or yeast strains. These microorganisms are engineered to overproduce the enzymes required for the biosynthesis of sialic acids. The fermentation process is followed by purification steps to isolate the desired compound.
化学反応の分析
Types of Reactions
N-acetylneuraminic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The acetamido group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride can be used under mild conditions.
Substitution: Various nucleophiles can be used in the presence of catalysts like palladium or platinum.
Major Products
Oxidation: Oxidized derivatives such as keto or aldehyde forms.
Reduction: Reduced derivatives such as alcohols.
Substitution: Substituted derivatives with different functional groups.
科学的研究の応用
N-acetylneuraminic acid has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex carbohydrates and glycoconjugates.
Biology: Studied for its role in cell signaling, microbial pathogenesis, and immune responses.
Medicine: Investigated for its potential therapeutic applications in neurodegenerative diseases, cancer, and infectious diseases.
Industry: Used in the production of vaccines, diagnostics, and as a food additive.
作用機序
N-acetylneuraminic acid exerts its effects through interactions with specific receptors and enzymes on the cell surface. It is involved in the regulation of cell-cell interactions, signal transduction, and immune responses. The compound can modulate the activity of sialyltransferases and sialidases, which are enzymes responsible for the addition and removal of sialic acids from glycoproteins and glycolipids.
類似化合物との比較
N-acetylneuraminic acid can be compared with other sialic acids such as N-glycolylneuraminic acid and N-acetyl-9-O-acetylneuraminic acid. These compounds share similar structures but differ in their functional groups, which can influence their biological activities and interactions. For example, N-glycolylneuraminic acid has a glycolyl group instead of an acetamido group, which can affect its immunogenicity and receptor binding properties.
List of Similar Compounds
- N-glycolylneuraminic acid
- N-acetyl-9-O-acetylneuraminic acid
- N-acetyl-7-O-acetylneuraminic acid
特性
分子式 |
C11H19NO9 |
|---|---|
分子量 |
310.26 g/mol |
IUPAC名 |
(4S,5R,6R,7S,8R)-5-acetamido-4,6,7,8,9-pentahydroxy-2-oxo(113C)nonanoic acid |
InChI |
InChI=1S/C11H19NO9/c1-4(14)12-8(5(15)2-6(16)11(20)21)10(19)9(18)7(17)3-13/h5,7-10,13,15,17-19H,2-3H2,1H3,(H,12,14)(H,20,21)/t5-,7+,8+,9+,10+/m0/s1/i11+1 |
InChIキー |
KBGAYAKRZNYFFG-VJHVGEQBSA-N |
異性体SMILES |
CC(=O)N[C@H]([C@H](CC(=O)[13C](=O)O)O)[C@H]([C@@H]([C@@H](CO)O)O)O |
正規SMILES |
CC(=O)NC(C(CC(=O)C(=O)O)O)C(C(C(CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



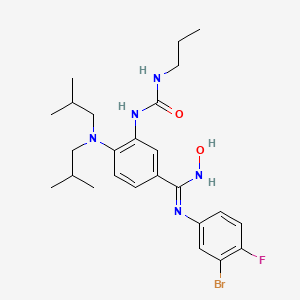
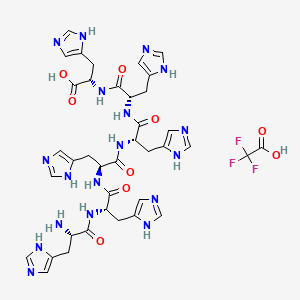
![(1S,3E,5S,6R,7E,9S,11E,13S,16S,17R,18S)-5,6-dihydroxy-18-(1H-indol-3-ylmethyl)-7,9,15,16-tetramethyl-19-azatricyclo[11.7.0.01,17]icosa-3,7,11,14-tetraene-2,20-dione](/img/structure/B12407957.png)
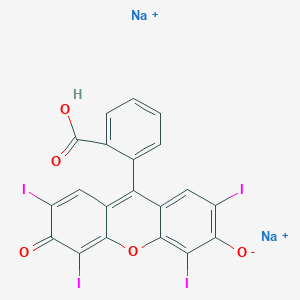
![cyclo[Ala-D-Ala-N(Me)Leu-Leu-N(Me)Val-N(Me)Bmt(E)-Thr-D-N(Me)Ala-N(Me)Thr(Me)-Leu-N(Me)Leu]](/img/structure/B12407982.png)
![10-O-[(E)-3,4-Dimethoxycinnamoyl]-catalpol](/img/structure/B12407983.png)
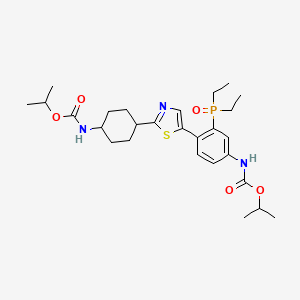
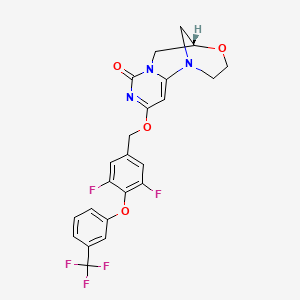
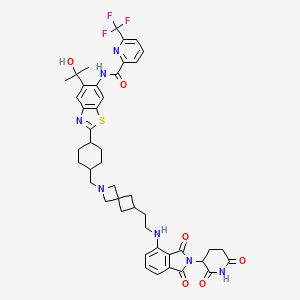

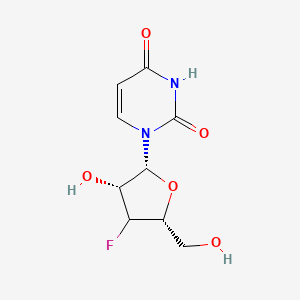
![7-[(1S)-1-[2-(aminomethyl)-6-oxo-5-oxa-7-azaspiro[3.4]octan-7-yl]ethyl]-3-[3-fluoro-4-(methanesulfonamido)phenyl]-1H-indole-2-carboxylic acid](/img/structure/B12408014.png)

